Ethalfluralin

Descripción general

Descripción

Ethalfluralin is a pre-plant soil-applied herbicide used primarily for the control of annual grasses and broadleaf weeds. It was first synthesized in 1971 and is known for its low aqueous solubility and high volatility. This compound is moderately persistent in some soil systems but is not expected to be persistent in water systems. It is highly toxic to algae but has low toxicity to birds and mammals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethalfluralin is synthesized through a multi-step process involving the nitration of aromatic compounds followed by alkylation. The key steps include:

Nitration: The aromatic compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale nitration and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .

Análisis De Reacciones Químicas

Atmospheric Degradation Pathways

Ethalfluralin's gas-phase degradation occurs through three primary mechanisms:

Photolysis

Solar radiation drives direct photolytic breakdown, with a mean rate coefficient of under natural sunlight conditions . This process dominates its atmospheric removal, contributing to a short tropospheric lifetime of ~12 minutes .

Reaction with Hydroxyl Radicals (OH)

This compound reacts with OH radicals at a rate coefficient of . This pathway has a half-life () of ~4 hours under typical atmospheric OH concentrations .

Reaction with Ozone (O₃)

Ozonolysis occurs more slowly, with a rate coefficient of , corresponding to a half-life of ~25 hours .

| Reaction Pathway | Rate Coefficient | Half-Life (τ) | Dominance |

|---|---|---|---|

| Photolysis | ~12 minutes | Primary pathway | |

| OH radical reaction | ~4 hours | Secondary pathway | |

| Ozone reaction | ~25 hours | Minor pathway |

Photolytic Stability

In aquatic environments, this compound exhibits a photolytic half-life (DT₅₀) of 13.5 days in water under natural sunlight . Soil photolysis is slightly faster, with a DT₅₀ of 10.5 days . The compound is not pH-sensitive, showing stability across pH 3–9 .

Oxidative Degradation

Indirect photolysis via reactive oxygen species (ROS) is implicated in this compound’s environmental breakdown. Studies in zebrafish embryos show ROS generation triggers oxidative stress, apoptosis, and anti-angiogenic effects , though these are biological responses rather than direct chemical reactions.

Tropospheric Lifetime Estimation

This short lifetime limits its long-range atmospheric transport but increases localized environmental impacts.

Degradation Products and Byproducts

While specific products are not detailed in the provided studies, dinitroaniline herbicides like this compound typically degrade into:

-

Nitroso derivatives (via reductive pathways)

-

Amines and fluorinated aromatic compounds (via oxidative cleavage) .

Regulatory and Environmental Implications

This compound is not approved under EU Regulation 1107/2009 , partly due to its persistence in soil and potential drift risks. Its rapid photolytic degradation in air contrasts with slower breakdown in water and soil, necessitating careful agronomic management to minimize ecological exposure .

Aplicaciones Científicas De Investigación

Herbicidal Applications

Ethalfluralin is marketed under the trade name Sonalan and is utilized for its effectiveness in managing weed populations before they emerge. It can be applied through various methods, including:

- Preplant

- Postplant prior to emergence

- Postemergence (limited applications)

- Soil incorporated, band, or broadcast applications

Use Profile

The primary crops treated with this compound include:

| Crop Type | Application Rate (lb ai/acre) |

|---|---|

| Soybeans | 0.75 |

| Dry Beans | 0.75 |

| Sunflower Seeds | 0.75 |

| Cucurbits | Under review for tolerances |

This compound has shown effective control of weeds such as pigweed, lambsquarters, and crabgrass, contributing to increased crop yields by reducing competition for resources .

Environmental Impact and Safety Assessments

This compound has undergone extensive safety assessments to evaluate its environmental impact. The U.S. Environmental Protection Agency (EPA) classifies this compound as a possible human carcinogen (Group C) based on studies indicating mammary gland tumors in female rats when exposed to high doses .

Ecotoxicological Studies

- Aquatic Toxicity : this compound is highly toxic to aquatic organisms, particularly fish species like rainbow trout and bluegill sunfish. Studies indicate that concentrations as low as 17 to 58 parts per billion can be lethal to these species .

- Terrestrial Impact : It has minimal acute toxicity to birds and small mammals but poses risks to non-target aquatic plants when applied improperly .

Case Study 1: Weed Control in Potatoes

A study conducted on the use of this compound in potato cultivation demonstrated its effectiveness when tank-mixed with other herbicides. The results indicated superior weed control compared to untreated controls, showcasing the herbicide's role in integrated weed management strategies .

Case Study 2: Residue Analysis in Chili Peppers

Research in Thailand assessed pesticide residues in chili peppers, revealing that this compound residues were present but within acceptable limits established by regulatory bodies. This study emphasized the importance of monitoring pesticide residues to ensure food safety while utilizing effective herbicides .

Regulatory Considerations

The EPA has established tolerances for this compound residues on various crops and animal commodities. The maximum residue limit is generally set at 0.05 parts per million (ppm). However, ongoing assessments are required for certain applications, especially concerning cucurbits where data on postemergence applications are still being reviewed .

Mecanismo De Acción

Ethalfluralin exerts its herbicidal effects by inhibiting cell division in the roots and shoots of germinating weeds. It disrupts the formation of microtubules, which are essential for cell division, leading to the death of the weed. The primary molecular targets are the tubulin proteins involved in microtubule formation .

Comparación Con Compuestos Similares

Ethalfluralin belongs to the dinitroaniline class of herbicides. Similar compounds include:

- Trifluralin

- Benfluralin

- Profluralin

- Fluchloralin

- Isopropalin

- Pendimethalin

- Nitralin

- Prodiamine

Compared to these compounds, this compound is unique due to its specific volatility and persistence characteristics, making it suitable for particular agricultural applications .

Actividad Biológica

Ethalfluralin is a preemergence herbicide widely used in agriculture to control various annual grasses and broadleaf weeds. Its mechanism of action primarily involves the inhibition of cell division in plants, specifically by disrupting the synthesis of proteins necessary for chromosome separation during mitosis. This article delves into the biological activity of this compound, including its effects on plants, potential toxicity to non-target organisms, and implications for human health.

This compound functions as a microtubule inhibitor , which interferes with the normal process of cell division. By preventing the formation of microtubules, this compound inhibits the mitotic spindle's ability to segregate chromosomes, leading to cell death in sensitive plant species. This action is similar to that of other herbicides in its class, such as trifluralin .

Acute and Chronic Toxicity

This compound has been subjected to various toxicity studies, revealing significant findings regarding its safety profile:

- Subchronic Studies : Animal studies have shown that exposure to this compound can lead to changes in liver and kidney weights, decreased weight gain, and alterations in blood enzyme activity. Notably, chronic exposure has been linked to mammary gland tumors in female rats .

- Developmental Toxicity : In rabbits, this compound exposure resulted in maternal effects such as abortions and developmental issues, including abnormal skull development in offspring .

- Mutagenicity : this compound has exhibited weak mutagenic properties in certain studies but was negative in others, indicating variability in its potential to cause genetic mutations .

Ecotoxicological Effects

This compound poses risks not only to target plants but also to non-target organisms:

- Aquatic Toxicity : It is highly toxic to aquatic life, particularly fish and invertebrates. Studies indicate that concentrations as low as 17 to 58 parts per billion can be lethal to bluegill sunfish .

- Terrestrial Effects : In soil studies, this compound has shown adverse effects on plant growth parameters such as radicle length and shoot dry weight, indicating its potential impact on non-target flora .

Field Studies on Weed Control

Research conducted from 2007 to 2009 evaluated the efficacy of this compound in controlling weeds in peanut crops. The findings highlighted:

- Weed Efficacy : this compound demonstrated superior control over several weed species compared to other herbicides when applied preplant incorporated. It effectively managed devil's claw (Proboscidea louisianica), yellow nutsedge (Cyperus esculentus), and Palmer amaranth (Amaranthus palmeri).

- Crop Tolerance : Although this compound was effective against weeds, it also caused stunting in peanut plants when used with certain other herbicides. The study reported a 19% stunting rate when combined with paraquat, which increased with additional herbicide applications .

Residue and Dietary Exposure Studies

This compound residues have been monitored across various agricultural products. The Environmental Protection Agency (EPA) established tolerances for this compound residues in several crops and animal products at a maximum limit of 0.05 parts per million (ppm). Chronic dietary exposure assessments indicated minimal risk for the general population, with only 2% of the Reference Dose (RfD) being utilized from all existing tolerances .

Summary Table of Key Findings

| Study Type | Findings |

|---|---|

| Subchronic Toxicity | Changes in liver/kidney weights; mammary tumors in female rats at high doses |

| Developmental Toxicity | Maternal effects (abortions) and developmental issues (abnormal skulls) in rabbits |

| Aquatic Toxicity | Highly toxic to fish; lethal concentrations identified at low ppb levels |

| Field Studies | Effective weed control; noted crop stunting with specific combinations of herbicides |

| Residue Monitoring | Established tolerances; minimal chronic dietary risk for the population |

Propiedades

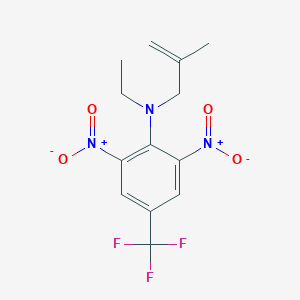

IUPAC Name |

N-ethyl-N-(2-methylprop-2-enyl)-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O4/c1-4-17(7-8(2)3)12-10(18(20)21)5-9(13(14,15)16)6-11(12)19(22)23/h5-6H,2,4,7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFJIKYUEPWBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=C)C)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032386 | |

| Record name | Ethalfluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid with a mild odor of amines; [HSDB] Yellow to orange solid; Emulsifiable concentrate (~33% active ingredient): yellowish orange liquid; [EFSA] | |

| Record name | Ethalfluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 256 °C | |

| Record name | ETHALFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In acetone, acetonitrile, benzene, chloroform, dichloromethane, xylene >500, methanol 82-100 (all in g/L, 25 °C), In water, 0.3 mg/L at 25 °C | |

| Record name | ETHALFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000878 [mmHg], 8.8X10-5 mm Hg at 25 °C | |

| Record name | Ethalfluralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHALFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystalline solid | |

CAS No. |

55283-68-6 | |

| Record name | Ethalfluralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55283-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethalfluralin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055283686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-ethyl-N-(2-methyl-2-propen-1-yl)-2,6-dinitro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethalfluralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethalfluralin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHALFLURALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51DKA727XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHALFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

55-56 °C | |

| Record name | ETHALFLURALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7545 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of ethalfluralin?

A1: this compound primarily acts by inhibiting cell division in susceptible plants. [] It disrupts microtubule formation, which are essential for cell division, leading to the arrest of the cell cycle at metaphase. [, ]

Q2: What are the downstream effects of this compound on plant growth?

A2: this compound's inhibition of cell division results in stunted root and shoot growth in susceptible plants. [, , ] Studies on oat (Avena sativa L.) showed that this compound significantly reduced cell elongation in coleoptiles and caused abnormal cell development in root tips. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C12H16F3N3O4, and its molecular weight is 321.27 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: Yes, gas chromatography coupled with mass spectrometry (GC-MS) is a common technique used to identify and quantify this compound residues in various matrices, including crops. []

Q5: How does soil organic matter affect this compound activity?

A5: Research shows that soil organic matter can reduce the herbicidal activity of this compound. [] Higher organic matter content in the soil leads to increased I50 (50% inhibition) values for weed growth parameters, suggesting a decrease in efficacy. []

Q6: Does rainfall impact the efficacy of this compound?

A6: Yes, rainfall can influence this compound's effectiveness. Heavy rainfall after application, especially in low organic matter soils, can increase the risk of crop injury. [] Additionally, rainfall events are associated with increased volatility losses of this compound from the soil. []

Q7: How does this compound's structure relate to its herbicidal activity?

A7: this compound belongs to the dinitroaniline herbicide family. The dinitroaniline group is crucial for its activity, specifically by affecting microtubule formation. [] Studies with trifluralin-resistant green foxtail revealed cross-resistance to this compound, indicating a shared mode of action among dinitroanilines. []

Q8: What is the impact of different application methods on this compound efficacy?

A8: this compound can be applied preplant incorporated (PPI) or preemergence (PRE). Research shows that it is generally more injurious to crops like peanuts when applied PPI, especially at higher rates. [] Studies have explored alternative application methods, such as incorporating this compound granules with conservation tillage methods in soybeans, demonstrating comparable weed control to conventional tillage. []

Q9: Are there regulations regarding the use of this compound?

A9: Yes, the use of this compound is regulated, and maximum residue limits (MRLs) have been established for various crops. [] Analytical methods, like GC-MS, are used to monitor this compound residues in food and feed to ensure compliance with safety standards. []

Q10: How is this compound absorbed and translocated in plants?

A10: this compound can be absorbed by both roots and shoots of plants. [, ] Studies using 14C-labeled this compound in cucumber (Cucumis sativus) showed that the herbicide is absorbed from nutrient solution and translocated to all plant parts. [] Topical application to cucumber stems resulted in acropetal translocation, while basipetal movement was limited. []

Q11: What is the efficacy of this compound in controlling different weed species?

A11: this compound effectively controls a broad spectrum of weeds, but its efficacy varies depending on the weed species, rate, application method, and environmental factors.

- Effective Control: this compound, alone or in combination with other herbicides, effectively controls various weed species, including common lambsquarters (Chenopodium album), redroot pigweed (Amaranthus retroflexus), green foxtail (Setaria viridis), volunteer oat (Avena sativa), goosegrass (Eleusine indica), smooth pigweed (Amaranthus hybridus), rice flatsedge (Cyperus iria), and Texas panicum (Panicum texanum). [, , , , , , , ]

- Moderate Control: this compound provides moderate control of hairy nightshade (Solanum sarrachoides), depending on the rate and combination with other herbicides. [] It also showed moderate efficacy against common ragweed (Ambrosia artemisiifolia) in some studies. [, ]

- Less Effective Control: this compound alone may not provide satisfactory control of yellow nutsedge (Cyperus esculentus) and often requires tank-mixing with other herbicides for adequate control. [, , , , , ]

Q12: Is there evidence of resistance to this compound in weed populations?

A12: Yes, research indicates the development of trifluralin-resistant green foxtail (Setaria viridis) biotypes. [] These resistant biotypes also exhibit cross-resistance to this compound, suggesting a common resistance mechanism within the dinitroaniline herbicide family. []

Q13: What is the environmental fate of this compound?

A13: this compound can be lost from the environment through various processes, including volatilization, degradation, and runoff.

- Volatility: this compound is moderately volatile, and losses to the atmosphere are significant, especially after rainfall events on dry soil. []

- Runoff and Erosion: this compound can be transported in runoff water and eroded soil, particularly from sloped land. [] Its losses through these processes are influenced by factors like rainfall intensity, slope gradient, and soil properties. []

Q14: What are some alternative herbicides that can be used in place of this compound?

A14: Many alternative herbicides are available with varying modes of action, offering control of a broad spectrum of weeds. The choice of herbicide depends on the specific weed spectrum, crop tolerance, and environmental considerations.

- Alternative Herbicides: Some commonly used alternatives mentioned in the provided research include S-metolachlor, dimethenamid, pendimethalin, trifluralin, clomazone, halosulfuron, imazapic, imazethapyr, and glufosinate. [, , , , , , , , , , , , , , , , , , , ]

- Combination with Alternatives: Often, a combination of herbicides with different modes of action is more effective in controlling a wider range of weeds and delaying herbicide resistance development. [, , , , , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.